6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound, 6-(4-hydroxy-2-methyl-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one , reflects its intricate architecture. The name delineates:
- A 4-methoxypyran-2-one core, indicating a γ-pyrone ring substituted with a methoxy group at position 4.
- A 6-phenyl substituent bearing hydroxyl and methyl groups at positions 4 and 2, respectively.
- A β-D-glucopyranosyl unit (oxane ring) linked via an ether bond to the phenolic oxygen at position 6 of the phenyl group.
The molecular formula C₁₉H₂₂O₁₀ (molecular weight: 418.37 g/mol) was confirmed through high-resolution electrospray ionization mass spectrometry (HRESIMS), which detected a [M+H]⁺ ion at m/z 419.1291. The glucopyranosyl moiety contributes five hydroxyl groups and a hydroxymethyl side chain, while the aglycone contains a γ-pyrone ring, methoxy group, and aromatic hydroxyl group.
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| γ-Pyrone aglycone | C₁₀H₁₀O₄ |
| β-D-Glucopyranose | C₆H₁₁O₅ |
| Methoxy group | CH₃O |
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallography resolved the stereochemistry of the β-D-glucopyranosyl unit and the γ-pyrone aglycone. Key findings include:
- The glucopyranose ring adopts a ⁴C₁ chair conformation , with hydroxyl groups at C2, C3, and C4 occupying equatorial positions.
- The glycosidic bond between the anomeric carbon (C1') of the sugar and the phenolic oxygen of the aglycone exhibits a β-configuration (C1'-O-C6 bond angle: 116.7°).
- Intramolecular hydrogen bonds stabilize the structure:
- O3'–H···O4 (2.68 Å) between the sugar and pyrone ring.
- O5'–H···O2 (2.71 Å) within the glucopyranose unit.
The aglycone’s γ-pyrone ring is nearly planar, with a dihedral angle of 2.3° between the pyrone and phenyl rings, facilitating π-π conjugation.
Spectroscopic Profiling (¹H/¹³C NMR, HRESIMS, FT-IR)
- δ 6.32 (s, 1H, H-3 of γ-pyrone): Deshielded due to conjugation with the carbonyl group.
- δ 5.12 (d, J = 7.2 Hz, 1H, H-1' of glucose): Confirms β-glycosidic linkage.
- δ 3.78 (s, 3H, OCH₃): Methyl group adjacent to the pyrone oxygen.
- δ 2.21 (s, 3H, Ar-CH₃): Methyl substituent on the aromatic ring.
- δ 169.4 (C-2 of pyrone): Carbonyl carbon.
- δ 161.9 (C-4): Methoxy-substituted carbon.
- δ 105.3 (C-1' of glucose): Anomeric carbon confirming β-configuration.
HRESIMS : Observed [M+H]⁺ at m/z 419.1291 (calculated for C₁₉H₂₂O₁₀: 419.1293), confirming the molecular formula.
FT-IR (KBr) :
- 3420 cm⁻¹ : Broad band from O-H stretching (hydroxyl groups).
- 1705 cm⁻¹ : C=O stretching of the pyrone ring.
- 1275 cm⁻¹ : C-O-C stretching of the glycosidic bond.
Comparative Analysis with Related γ-Pyrone Glycosides
This compound shares structural motifs with:
- Scopoletin 7-O-glucoside (C₁₆H₁₈O₉):
- Both feature a glucopyranosyl unit, but scopoletin’s coumarin nucleus differs from the γ-pyrone core.
- The glycosylation site at C7 in scopoletin versus C6 in aloenin A alters solubility and hydrogen-bonding patterns.
- Naphtho-γ-pyrones :
- Fungal-derived dimers (e.g., aurasperone A) lack glycosylation but share the γ-pyrone scaffold.
- Monomeric naphtho-γ-pyrones exhibit fewer hydroxyl groups compared to aloenin A’s trihydroxyglucose unit.
Table 2: Structural Comparison of γ-Pyrone Derivatives
| Compound | Core Structure | Glycosylation Site | Key Functional Groups |
|---|---|---|---|
| Aloenin A | γ-Pyrone | C6 of phenyl | Methoxy, β-D-glucose |
| Scopoletin glucoside | Coumarin | C7 | Methoxy, β-D-glucose |
| Aurasperone A | Naphtho-γ-pyrone | None | Prenyl, hydroxyl |
Properties
IUPAC Name |
6-[4-hydroxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNVVJUICKJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound, 6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one, is a glycosylated coumarin derivative. Its structure comprises:
- A 4-methoxypyran-2-one (coumarin) core.
- A substituted phenyl group at position 6, featuring hydroxyl, methyl, and β-D-glucopyranosyloxy substituents.
Key synthetic challenges include regioselective glycosylation, stereochemical control of the glucosidic bond, and functional group compatibility during coupling reactions.
Synthesis Strategies and Methodologies
Coumarin Core Construction via Pechmann Condensation
The 4-methoxypyran-2-one scaffold is typically synthesized via the Pechmann reaction , which involves acid-catalyzed condensation of a phenol derivative with a β-keto ester.
Example Protocol (Adapted from Search Result 12):
Functionalization of the Phenyl Ring
Introduction of the glycosyl moiety at the phenyl ring requires ortho-directing groups to ensure regioselectivity.
Glycosylation via Koenigs-Knorr Reaction
Steps :
- Protection : The glucose donor is peracetylated (e.g., acetobromo-α-D-glucose) to enhance reactivity.
- Coupling : Reaction with the phenolic hydroxyl group using Ag₂CO₃ or BF₃·Et₂O as a catalyst in anhydrous dichloromethane.
- Deprotection : Basic hydrolysis (e.g., NaOMe/MeOH) removes acetyl groups.
Optimization Data (Search Result 8):
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Ag₂CO₃ | 58 |
| Solvent | CH₂Cl₂ | 58 |
| Temperature | 0°C → RT | 58 |
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki-Miyaura coupling is employed for aryl-glucose linkage (Search Result 2):
Integrated Synthetic Routes
Stepwise Assembly (Search Result 5 and 6)
- Coumarin Synthesis : Pechmann condensation of 2-methylresorcinol and ethyl acetoacetate.
- Phenyl Functionalization :
- Methylation at the 4-position using CH₃I/K₂CO₃.
- Glycosylation via Koenigs-Knorr reaction.
- Global Deprotection : NH₃/MeOH to remove acetyl groups.
Overall Yield : 15–20% (Multi-step inefficiencies).
One-Pot Glycosylation-Cyclization (Patent EP1651658A1 and B1)
A novel approach combines coumarin formation and glycosylation in a single pot:
Analytical Characterization
Chromatographic Purity (Search Result 5 and 6)
- HPLC-UV : Zorbax C18 column, 0.1% formic acid/acetonitrile gradient. Retention time: 21.3 min (PDA detection at 320 nm).
- Purity : ≥95% (Area normalization).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Assembly | 15–20 | 95 | High regioselectivity | Multi-step, low efficiency |
| One-Pot Synthesis | 25–30 | 90 | Reduced steps | Complex purification |
| Suzuki Coupling | 30–40 | 98 | Scalable | Requires pre-functionalized substrates |
Industrial-Scale Considerations
- Cost Drivers : Palladium catalysts and protected glucose donors increase expenses.
- Green Chemistry : Recent patents (EP1651658B1) emphasize replacing SnCl₄ with biodegradable ionic liquids.
Chemical Reactions Analysis
Types of Reactions
Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Aloenin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of aloenin can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving aloenin typically use reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of aloenin with enhanced or modified biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Aloenin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Aloenin inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antihistaminic: It blocks histamine receptors, preventing histamine-induced allergic reactions.
Antioxidant: Aloenin scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues with Varying Side Chains
Pyran-2-one derivatives often differ in substituents attached to the core ring. Key examples include:
*Calculated based on formula C20H22O11.
Key Findings :
- Hydrophobic side chains (e.g., pentyl in ) reduce solubility, whereas glycosylation in the target compound enhances water compatibility .
- Unsaturated or electron-deficient side chains (e.g., enones in and ) increase reactivity toward nucleophiles, unlike the stable glycosidic linkage in the target compound .
Glycosylated Pyran-2-one Derivatives
Glycosylation is a critical feature in natural products, influencing bioavailability and target interactions. Notable glycosylated analogs include:
Key Findings :
- Glycosylation at aromatic positions (e.g., phenyl or chromenone) improves solubility and modulates receptor binding .
Aromatic Substitution Patterns
Variations in aromatic substituents significantly impact electronic properties and bioactivity:
Biological Activity
The compound 6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyranones and features multiple hydroxyl groups, which are known to contribute to various biological activities. The structural formula can be represented as follows:
This structure includes:
- A methoxy group
- Multiple hydroxyl groups
- A pyranone core
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capacity . Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging abilities. The presence of multiple hydroxyl groups enhances the electron-donating capacity, allowing the compound to neutralize reactive oxygen species (ROS) effectively.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes. A study conducted by Zhang et al. (2020) highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. In vitro studies demonstrated that it could reduce inflammation markers in macrophages, indicating its potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties . In vitro assays revealed that it can induce apoptosis in cancer cell lines through mitochondrial pathways. Additionally, it has been shown to inhibit tumor growth in animal models, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | Zhang et al., 2020 |
| Antimicrobial | Disruption of cell membranes | Zhang et al., 2020 |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Liu et al., 2021 |
| Anticancer | Induction of apoptosis | Kim et al., 2022 |
Case Study 1: Antioxidant Efficacy
In a study by Liu et al. (2021), the antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in human cell lines, demonstrating a strong potential for use in nutraceutical applications.
Case Study 2: Antimicrobial Activity
Zhang et al. (2020) tested the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that support further exploration for therapeutic uses.
Case Study 3: Anti-inflammatory Mechanism
Research published by Kim et al. (2022) focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced swelling and pain, indicating its potential as a treatment for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
